N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide core, substituted with a 5-methyl-1,3,4-oxadiazol-2-yl group and a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves the following steps:
Formation of the 5-methyl-1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the oxalamide core: The oxalamide core can be introduced by reacting oxalyl chloride with the appropriate amines, such as 5-methyl-1,3,4-oxadiazol-2-ylmethylamine and 1-phenylethylamine, under controlled conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)urea: Similar structure but with a urea core instead of oxalamide.
N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)carbamate: Contains a carbamate group instead of oxalamide.
Uniqueness
N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9(11-6-4-3-5-7-11)16-14(20)13(19)15-8-12-18-17-10(2)21-12/h3-7,9H,8H2,1-2H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVAPGWRLADCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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